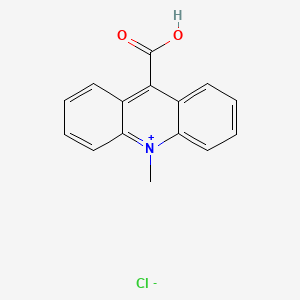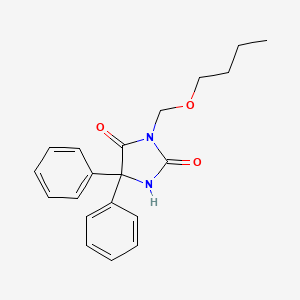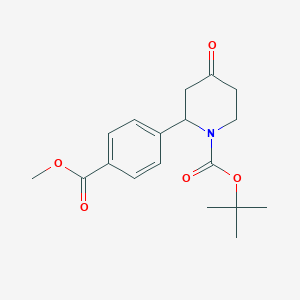
L-Histidyl-glycinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L-Histidyl-glycinamide is a dipeptide composed of the amino acids histidine and glycine It is a small molecule with the chemical formula C8H13N5O2
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of L-Histidyl-glycinamide typically involves the coupling of histidine and glycine. One common method is the use of solid-phase peptide synthesis (SPPS), where the amino acids are sequentially added to a growing peptide chain anchored to a solid resin. The reaction conditions often involve the use of coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) to facilitate the formation of the peptide bond .
Industrial Production Methods
Industrial production of this compound may involve large-scale SPPS or solution-phase synthesis. The choice of method depends on the desired scale and purity of the final product. Solution-phase synthesis can be advantageous for large-scale production due to its scalability and cost-effectiveness .
Analyse Des Réactions Chimiques
Types of Reactions
L-Histidyl-glycinamide can undergo various chemical reactions, including:
Oxidation: The imidazole ring of histidine can be oxidized under certain conditions.
Reduction: Reduction reactions can target the amide bond or the imidazole ring.
Substitution: The amino and carboxyl groups can participate in substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or other reducing agents.
Substitution: Various nucleophiles can be used depending on the desired substitution product.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the imidazole ring can lead to the formation of imidazolone derivatives .
Applications De Recherche Scientifique
L-Histidyl-glycinamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in peptide synthesis and as a model compound for studying peptide chemistry.
Biology: Investigated for its role in enzymatic reactions and as a substrate for various enzymes.
Medicine: Explored for its potential therapeutic properties, including its role in modulating immune responses and as a potential drug candidate.
Industry: Used in the production of peptide-based materials and as a component in various biochemical assays.
Mécanisme D'action
The mechanism of action of L-Histidyl-glycinamide involves its interaction with specific molecular targets and pathways. For example, it can act as a substrate for enzymes such as peptidases, which cleave the peptide bond to release the constituent amino acids. Additionally, its imidazole ring can participate in various biochemical reactions, influencing cellular processes and signaling pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
Glycyl-L-histidyl-L-lysine: Another dipeptide with similar properties but includes an additional lysine residue.
Glycyl-L-histidyl-L-tryptophyl: A tripeptide with an additional tryptophan residue, used in different biochemical applications.
Uniqueness
L-Histidyl-glycinamide is unique due to its specific combination of histidine and glycine, which imparts distinct chemical and biological properties. Its simplicity and ease of synthesis make it an attractive model compound for various studies .
Propriétés
Formule moléculaire |
C8H13N5O2 |
|---|---|
Poids moléculaire |
211.22 g/mol |
Nom IUPAC |
(2S)-2-amino-N-(2-amino-2-oxoethyl)-3-(1H-imidazol-5-yl)propanamide |
InChI |
InChI=1S/C8H13N5O2/c9-6(1-5-2-11-4-13-5)8(15)12-3-7(10)14/h2,4,6H,1,3,9H2,(H2,10,14)(H,11,13)(H,12,15)/t6-/m0/s1 |
Clé InChI |
BXNPPNGZGCSIBK-LURJTMIESA-N |
SMILES isomérique |
C1=C(NC=N1)C[C@@H](C(=O)NCC(=O)N)N |
SMILES canonique |
C1=C(NC=N1)CC(C(=O)NCC(=O)N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















